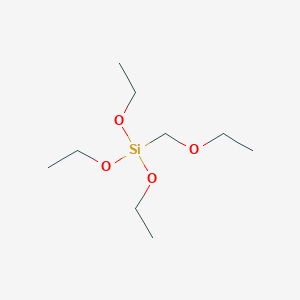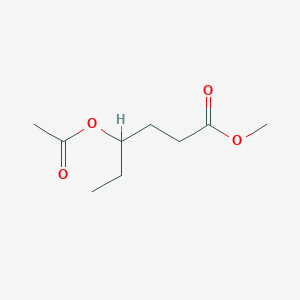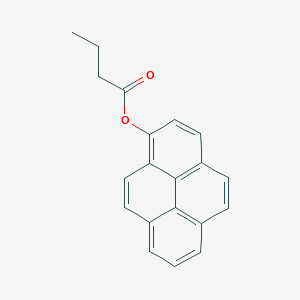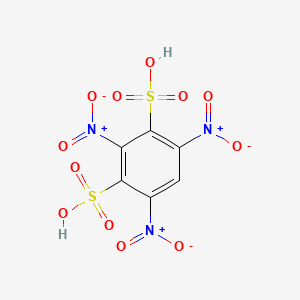
Triethoxy(ethoxymethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy(ethoxymethyl)silane is an organosilicon compound with the molecular formula C₇H₁₈O₄Si. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the field of material science and surface chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Triethoxy(ethoxymethyl)silane can be synthesized through several methods. One common approach involves the reaction of ethoxymethylsilane with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity silane precursors. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Triethoxy(ethoxymethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by precious metals such as platinum.
Hydrolysis: Like many silyl ethers, this compound is susceptible to hydrolysis, forming silanols and ethanol.
Common Reagents and Conditions
Catalysts: Precious metals (e.g., platinum, rhodium), cobalt(II) chloride, and copper are commonly used catalysts in reactions involving this compound
Solvents: Organic solvents such as ethanol and toluene are often used in these reactions.
Major Products
Silanols: Formed through hydrolysis.
Chiral Alcohols: Produced via hydrosilylation reactions.
科学的研究の応用
Triethoxy(ethoxymethyl)silane has a wide range of applications in scientific research:
Material Science: Used to modify silica surfaces, enhancing their properties for various applications.
Polymer Chemistry: Acts as a coupling agent to improve the adhesion between inorganic surfaces and organic polymers.
Catalysis: Employed in the synthesis of catalysts with high selectivity and stability.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
作用機序
The mechanism of action of triethoxy(ethoxymethyl)silane involves its ability to form strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, forming silanols that can react with hydroxyl groups on the silica surface. This interaction enhances the adhesion and stability of the modified surfaces .
類似化合物との比較
Similar Compounds
Triethoxysilane: Similar in structure but lacks the ethoxymethyl group.
Methyltriethoxysilane: Contains a methyl group instead of an ethoxymethyl group.
Uniqueness
Triethoxy(ethoxymethyl)silane is unique due to its ethoxymethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and stability .
特性
CAS番号 |
117952-49-5 |
|---|---|
分子式 |
C9H22O4Si |
分子量 |
222.35 g/mol |
IUPAC名 |
triethoxy(ethoxymethyl)silane |
InChI |
InChI=1S/C9H22O4Si/c1-5-10-9-14(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 |
InChIキー |
SSJKCXJGZQPERR-UHFFFAOYSA-N |
正規SMILES |
CCOC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)





![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)

![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
